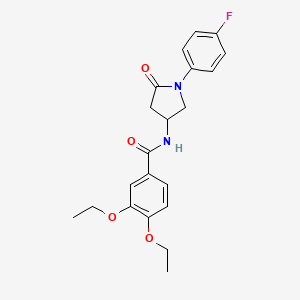![molecular formula C14H25NO4 B2837972 N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}oxane-4-carboxamide CAS No. 2320574-39-6](/img/structure/B2837972.png)
N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}oxane-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}oxane-4-carboxamide is a chemical compound with a unique structure that allows for diverse applications in scientific research. Its structure includes a cyclopentyl group, a hydroxyethoxy group, and a tetrahydro-2H-pyran-4-carboxamide moiety, making it a versatile compound for various fields, including pharmaceuticals and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}oxane-4-carboxamide involves multiple steps, starting with the preparation of the cyclopentyl and hydroxyethoxy intermediates. These intermediates are then coupled with tetrahydro-2H-pyran-4-carboxamide under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of the intermediates.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and reduce the need for extensive purification steps.
Analyse Chemischer Reaktionen
Types of Reactions
N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}oxane-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The cyclopentyl group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, amines, and substituted cyclopentyl derivatives. These products can be further utilized in different applications, including drug development and material science .
Wissenschaftliche Forschungsanwendungen
N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}oxane-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}oxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}oxane-4-carboxamide include:
Tetrahydropyran: A simpler analog with a similar ring structure but lacking the cyclopentyl and hydroxyethoxy groups.
2H-Pyran-2-one: Another analog with a different functional group arrangement, leading to distinct chemical properties.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical modifications and applications. Its structure allows for targeted interactions with specific biological molecules, making it a valuable compound in both research and industrial settings.
Eigenschaften
IUPAC Name |
N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c16-7-10-19-14(5-1-2-6-14)11-15-13(17)12-3-8-18-9-4-12/h12,16H,1-11H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYLGJGCDCUKFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2CCOCC2)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
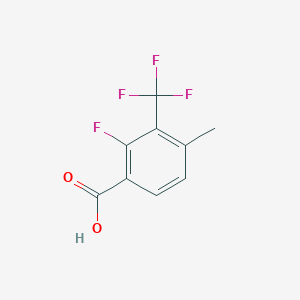
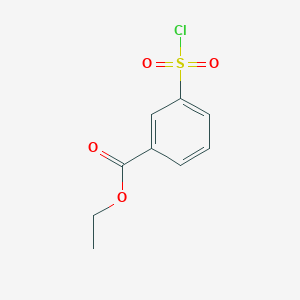
![2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-N-(3-methylbutyl)-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2837893.png)
![N-(4-fluoro-2-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2837894.png)
![2-(2H-1,3-benzodioxol-5-yloxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide](/img/structure/B2837895.png)
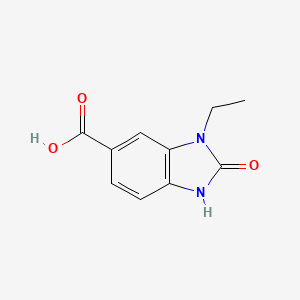
![(Z)-methyl 2-(2-((5-chlorothiophene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2837897.png)

![4-tert-butyl-N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2837901.png)

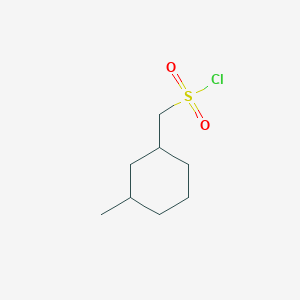
![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1-(oxan-4-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2837907.png)

